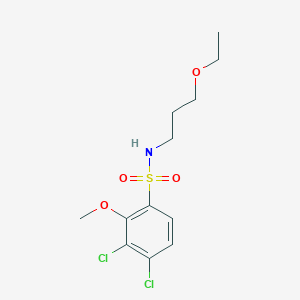
4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmaceutical drug. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has been studied extensively for its potential use as a pharmaceutical drug. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been studied for its potential use as an anti-cancer drug, as it has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide involves the inhibition of the NF-κB signaling pathway. This pathway plays a key role in the regulation of inflammation and immune responses. By inhibiting this pathway, 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit the growth of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide in lab experiments is its ability to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and immune responses. This makes it a valuable tool for studying the mechanisms of inflammation and immune system regulation. However, one of the limitations of using 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the potential use of 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, future research could focus on the development of more efficient and cost-effective synthesis methods for 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide.
Conclusion:
In conclusion, 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is a chemical compound that has shown promise as a potential pharmaceutical drug. Its ability to inhibit the NF-κB signaling pathway makes it a valuable tool for studying inflammation and immune system regulation. While there are limitations to its use in lab experiments, there are a number of future directions for research that could lead to the development of more potent and selective inhibitors of the NF-κB signaling pathway, as well as the investigation of its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide involves the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with butylamine to obtain the final product.
Eigenschaften
Produktname |
4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C17H20FNO3S |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H20FNO3S/c1-3-4-11-22-17-10-9-16(12-13(17)2)23(20,21)19-15-7-5-14(18)6-8-15/h5-10,12,19H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
CFVNVNIJOHVZSV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)